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Compound of Interest

Compound Name: Cetyl lactate

Cat. No.: B148137

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Cetyl
lactate as a hydrophobic matrix-forming agent for oral sustained-release drug formulations.
Due to a lack of extensive published data specifically on Cetyl lactate for this application, the
following information is synthesized from studies on chemically related hydrophobic excipients,
such as cetyl alcohol, and established principles of sustained-release matrix tablet formulation.

Introduction to Cetyl Lactate in Sustained-Release
Formulations

Cetyl lactate, the ester of cetyl alcohol and lactic acid, is a waxy, solid material with emollient
properties.[1] Its hydrophobic nature and low melting point make it a candidate for creating oral
sustained-release matrix tablets. In such systems, the drug is homogeneously dispersed within
the inert, hydrophobic Cetyl lactate matrix. The release of the drug is intended to be gradual,
governed by the diffusion of the drug through the matrix and/or the slow erosion of the matrix
itself in the gastrointestinal tract. This can lead to more stable plasma drug concentrations,
reduced dosing frequency, and improved patient compliance.

The primary mechanism of drug release from a hydrophobic matrix like one formed with Cetyl
lactate is typically through diffusion of the drug from the matrix and erosion of the matrix
material. For highly water-soluble drugs, the release may be faster as the drug dissolves and
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diffuses out through the pores and channels within the matrix. For poorly water-soluble drugs,
the release is more dependent on the slow erosion of the waxy matrix.

Physicochemical Properties of Cetyl Lactate

A thorough understanding of the physicochemical properties of Cetyl lactate is crucial for its
application in sustained-release formulations.

Property Value Reference
Appearance White, waxy solid [2]
Molecular Formula C19H3803 [2]
Molecular Weight 314.5 g/mol [2]
Solubility Practically insoluble in water [2]
Melting Point Approx. 41°C [1]

Hypothetical Formulation of Sustained-Release
Matrix Tablets with Cetyl Lactate

The following table presents a hypothetical formulation for a sustained-release tablet using
Cetyl lactate as the matrix-forming agent. The proportions are based on typical concentrations
of hydrophobic matrix formers in such formulations.

Ingredient Function Concentration (% wiw)
Active Pharmaceutical

Ingredient (API) brug 20-40

Cetyl Lactate Hydrophobic Matrix Former 20 -50

Microcrystalline Cellulose Filler/Binder 10-30

Lactose Filler 10-20

Magnesium Stearate Lubricant 05-2.0

Colloidal Silicon Dioxide Glidant 0.25-1.0
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Experimental Protocols

The following protocols outline the steps for the preparation and evaluation of sustained-

release tablets using Cetyl lactate.

The wet granulation method is a common technique for preparing matrix tablets.

Sieving: Pass the API, Cetyl lactate, and other excipients (except the lubricant and glidant)
through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity.

Dry Mixing: Blend the sieved powders in a planetary mixer or a similar blender for 15-20
minutes to achieve a homogenous mixture.

Granulation: Prepare a binder solution (e.qg., isopropyl alcohol). Slowly add the binder
solution to the powder blend while mixing continuously until a suitable granular mass is
formed.

Wet Sieving: Pass the wet mass through a larger mesh sieve (e.g., #12 or #16 mesh) to form
granules.

Drying: Dry the granules in a hot air oven at a controlled temperature (e.g., 50-60°C) until the
desired moisture content is achieved. The melting point of Cetyl lactate should be
considered to avoid softening of the granules.

Dry Sieving: Pass the dried granules through a smaller mesh sieve (e.g., #20 mesh) to
obtain uniform granule size.

Lubrication: Add the lubricant (magnesium stearate) and glidant (colloidal silicon dioxide) to
the dried granules and blend for a short period (e.g., 2-5 minutes).

Compression: Compress the lubricated granules into tablets of the desired weight and
hardness using a tablet compression machine with appropriate tooling.

Before compression, the prepared granules should be evaluated for their physical properties to

ensure good flow and compressibility.
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Parameter

Method

Acceptance Criteria

Angle of Repose

Fixed funnel method

< 30° (Excellent), 31-35°
(Good)

Bulk Density

Graduated cylinder method

Record the value

Tapped Density

Tapping apparatus

Record the value

Carr's Index (%)

[(Tapped Density - Bulk
Density) / Tapped Density] x
100

5-15 (Excellent), 12-16 (Good)

Hausner Ratio

Tapped Density / Bulk Density

< 1.25 (Good)

The compressed tablets should be evaluated for their physicochemical properties.

Parameter Method Acceptance Criteria
] ] ) Uniform color, no cracks or
Appearance Visual inspection _
chips
] o ] o USP/BP standards (typically
Weight Variation Weigh 20 tablets individually
+5% for tablets > 324 mg)
Monsanto or Pfizer hardness 5-8 kg/cm 2 (typical range, may
Hardness
tester vary)
Friability Roche friabilator <1%
) ) ) Consistent thickness within a
Thickness Vernier caliper

batch

Drug Content Uniformity

UV-Vis Spectrophotometry or
HPLC

90% - 110% of the label claim

The dissolution test is a critical quality control parameter for sustained-release formulations.

o Apparatus: USP Type Il (Paddle) or Type | (Basket) dissolution apparatus.
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 Dissolution Medium: Initially, 0.1 N HCI (pH 1.2) for 2 hours to simulate gastric fluid, followed
by a change to phosphate buffer (pH 6.8) for the remaining duration to simulate intestinal
fluid.

e Volume: 900 mL.
e Temperature: 37 + 0.5 °C.
o Paddle/Basket Speed: 50 or 100 rpm.

o Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.qg.,
1,2,4,6, 8,12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed
dissolution medium.

e Analysis: Analyze the drug concentration in the collected samples using a validated
analytical method (e.g., UV-Vis spectrophotometry or HPLC).

» Data Analysis: Plot the cumulative percentage of drug released versus time. The release
data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi,
Korsmeyer-Peppas) to understand the mechanism of drug release.

Visualizations
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Caption: Drug release from a Cetyl lactate matrix involves fluid penetration, drug diffusion, and
matrix erosion.
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Caption: Workflow for developing and testing Cetyl lactate sustained-release tablets.

Conclusion
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Cetyl lactate shows potential as a hydrophobic matrix-forming agent for oral sustained-release
drug delivery due to its waxy nature and insolubility in water. While specific data on its use in
this context is limited, the principles and protocols established for similar lipid-based excipients
provide a strong foundation for its investigation. Researchers are encouraged to conduct
formulation and process optimization studies, including varying the concentration of Cetyl
lactate and other excipients, to achieve the desired drug release profile. Further in-depth
studies are required to fully characterize its performance and establish its utility in commercial
sustained-release products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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